molecular formula C10H14N4O5S B11769017 2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid

2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid

Cat. No.: B11769017
M. Wt: 302.31 g/mol
InChI Key: WENLZMPPWCBICP-ACAGNQJTSA-N
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Description

2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is a critical intermediate in the synthesis of fourth-generation cephalosporin antibiotics, such as cefozopran and cefcidin . Its structure features a 1,2,4-thiadiazole ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a methoxyimino-acetic acid moiety at the 3-position. The Z-isomer configuration of the methoxyimino group is essential for antimicrobial activity, as the E-isomer exhibits negligible biological efficacy .

The compound is synthesized via multi-step routes starting from cyanoacetamide, involving alkylation, oximation, cyclization, and hydrolysis . Improved synthetic methods have achieved yields up to 94.8% for active ester derivatives by optimizing catalysts (e.g., triphenylphosphine) and solvent systems (dichloromethane/acetonitrile) . Its Boc group enhances stability during synthesis, preventing undesired side reactions .

Properties

Molecular Formula

C10H14N4O5S

Molecular Weight

302.31 g/mol

IUPAC Name

(2Z)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid

InChI

InChI=1S/C10H14N4O5S/c1-10(2,3)19-9(17)12-8-11-6(14-20-8)5(7(15)16)13-18-4/h1-4H3,(H,15,16)(H,11,12,14,17)/b13-5-

InChI Key

WENLZMPPWCBICP-ACAGNQJTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=NC(=NS1)/C(=N/OC)/C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=NS1)C(=NOC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.

    Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is commonly introduced using tert-butyl chloroformate in the presence of a base.

    Methoxyimino Group Addition:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the methoxyimino group.

    Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, thiadiazole derivatives are often explored for their potential as antimicrobial, antifungal, and anticancer agents.

Medicine

In medicine, these compounds may be investigated for their therapeutic potential in treating various diseases, including infections and cancers.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-((tert-Butoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents CAS Number Key Features References
Target Compound 5-(Boc-amino), 3-(methoxyimino-acetic acid) 72217-12-0 Z-isomer critical for cephalosporin activity; Boc group enhances synthetic stability
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetic acid 5-amino, 3-(ethoxyimino-acetic acid) 75028-24-9 Ethoxy group increases lipophilicity; used in earlier cephalosporins
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetic acid 5-amino, 3-(fluoromethoxyimino-acetic acid) N/A Fluorine substitution may improve bioavailability; under research
490-M16 () Benzoic acid derivative with dimethoxy-2-oxoethanimidoyl N/A Non-cephalosporin application; explored for broader antimicrobial activity
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(1-butoxy-oxopropan-2-yl-imino)acetic acid Butoxy-oxopropan-2-yl-imino group 76028-96-1 Extended alkoxy chain alters pharmacokinetics; experimental intermediate

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